molecular formula C11H7NO3 B8286611 [1,4]Benzodioxino[2,3-c]pyridine 2-oxide

[1,4]Benzodioxino[2,3-c]pyridine 2-oxide

Cat. No.: B8286611
M. Wt: 201.18 g/mol
InChI Key: NFSYZDQBQPNTBP-UHFFFAOYSA-N
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Description

[1,4]Benzodioxino[2,3-c]pyridine 2-oxide is a chemical compound of significant interest in medicinal chemistry and drug discovery, combining a 1,4-benzodioxine scaffold with a pyridine N-oxide functional group. Heterocyclic N-oxides have emerged as a privileged scaffold in the development of therapeutic agents, exhibiting a range of biological activities including anticancer, antibacterial, and antihypertensive properties . The N-oxide moiety is particularly valuable as it can act as a bioisostere for carbonyl groups, forming critical hydrogen bonds at enzyme active sites, and can also serve as a mimic for nitric oxide, influencing various physiological pathways . Furthermore, certain heterocyclic N-oxides demonstrate selective cytotoxicity under hypoxic conditions, making them attractive candidates for investigating new anticancer strategies . The fused 1,4-benzodioxine ring system is a common structural feature in various pharmacologically active compounds and is frequently explored in the synthesis of complex organic molecules . Researchers can utilize this specialized chemical as a key intermediate or building block in the synthesis of novel compounds, or as a reference standard in biological assays to explore new mechanisms of action. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

2-oxido-[1,4]benzodioxino[2,3-c]pyridin-2-ium

InChI

InChI=1S/C11H7NO3/c13-12-6-5-10-11(7-12)15-9-4-2-1-3-8(9)14-10/h1-7H

InChI Key

NFSYZDQBQPNTBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=[N+](C=C3)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrrolo[2,3-c]pyridines
  • Structure : Pyrrolo[2,3-c]pyridines feature a pyrrole ring fused to pyridine, replacing the benzodioxin system. This results in a nitrogen-rich, planar structure with enhanced π-conjugation.
  • Synthesis: Key intermediates like 7-chloropyrrolo[2,3-c]pyridine are functionalized to introduce substituents (e.g., nitro, amino groups) .
  • Physicochemical Data : Cytotoxic derivatives (e.g., substituted pyrrolo-pyridines) exhibit strong antiproliferative activity against EGFR-overexpressing A431 cells .
Thieno[2,3-c]pyridines
  • Structure: Thieno[2,3-c]pyridines replace the benzodioxin ring with a thiophene, introducing sulfur instead of oxygen. This increases lipophilicity and alters electronic properties.
  • Applications: These compounds inhibit glycosaminoglycan (GAG)-effector cell adhesion molecule (ECAM) interactions, showing promise in treating inflammatory diseases and cancer .
Pyrido[2,3-c]benzazepine Derivatives
  • Structure: Impurity A (14bRS-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c]benzazepine 2-oxide) shares the pyrido[2,3-c] moiety but incorporates a benzazepine ring, creating a larger polycyclic system .
Benzo[b][1,4]oxazin-3-ones
  • Structure : 8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one (similarity score: 0.66) shares a benzoxazine ring but lacks the fused pyridine, reducing π-conjugation .

Table 1: Structural and Functional Comparison

Compound Key Structural Features Functional Groups Notable Properties Reference
[1,4]Benzodioxino[2,3-c]pyridine 2-oxide Benzodioxin + pyridine 2-oxide Oxide, ether oxygens Electron-rich, polar -
Pyrrolo[2,3-c]pyridine Pyrrole + pyridine Amino, nitro substituents Cytotoxic (IC50 < 10 µM for A431)
Thieno[2,3-c]pyridine Thiophene + pyridine Sulfur heteroatom Anti-inflammatory, antiviral
Pyrido[2,3-c]benzazepine 2-oxide Pyridine + benzazepine + oxide Piperazine, ketone Pharmacopeial impurity

Spectral and Analytical Data

  • IR/NMR Trends: Oxazolo-pyridine derivatives (e.g., compound 16) show C=O (1707 cm⁻¹) and C=N (1603 cm⁻¹) stretches , whereas benzodioxino derivatives may exhibit distinct ether (C-O-C) and oxide (N-O) signals.
  • Elemental Analysis : Pyridine analogs (e.g., C23H25N3O3) report close alignment between calculated and found C/H/N percentages (e.g., C: 70.24% vs. 70.57%), validating purity .

Preparation Methods

Pyridine Oxidation to N-Oxide

The foundational step in many synthetic routes involves the oxidation of pyridine derivatives to their N-oxide counterparts. As demonstrated in US2752356A , pyridine is treated with hydrogen peroxide (30% H₂O₂) in glacial acetic acid at 75°C for 16–20 hours. This yields pyridine-1-oxide, a critical precursor for subsequent functionalization. The reaction mechanism proceeds via electrophilic attack of the peroxide on the pyridine nitrogen, followed by proton transfer and stabilization of the N-oxide structure.

Key Conditions :

  • Reactants : Pyridine, 30% H₂O₂, acetic acid.

  • Temperature : 75°C.

  • Catalyst : Acetic acid acts as both solvent and proton donor.

Hydroxylation at the 2-Position

The introduction of a hydroxyl group at the pyridine ring’s 2-position is achieved through acetic anhydride-mediated acetylation. In Example 1 of US2752356A , pyridine-1-oxide is refluxed with acetic anhydride, leading to 2-acetoxypyridine-1-oxide. Hydrolysis of the acetyl group under acidic conditions (e.g., HCl) yields 2-hydroxypyridine-1-oxide. This intermediate is pivotal for constructing the benzodioxane ring.

Reaction Sequence :

  • Pyridine → Pyridine-1-oxide (H₂O₂, acetic acid).

  • Acetylation → 2-Acetoxypyridine-1-oxide (acetic anhydride, reflux).

  • Hydrolysis → 2-Hydroxypyridine-1-oxide (HCl, reflux).

Formation of the Benzodioxane Ring

Condensation with Aldehydes

The Borsche-Berkhout method, detailed in the TSI Journals PDF , involves acid-catalyzed condensation of phenolic hydroxyl groups with aldehydes. Forbenzodioxino[2,3-c]pyridine 2-oxide, this necessitates a dihydroxypyridine-N-oxide precursor.

Example Pathway :

  • Substrate Preparation : 2,3-Dihydroxypyridine-1-oxide (synthesized via sequential hydroxylation of pyridine-N-oxide).

  • Cyclization : Reaction with formaldehyde (HCHO) in concentrated sulfuric acid at 60–80°C.

    • Mechanism : Electrophilic substitution at the ortho positions of the phenolic groups, followed by nucleophilic attack of the aldehyde oxygen.

    • Product :Benzodioxino[2,3-c]pyridine 2-oxide.

Optimization Notes :

  • Excess formaldehyde ensures complete cyclization.

  • Acid concentration (e.g., H₂SO₄) controls reaction rate and minimizes side reactions.

Alternative Routes via Preformed Benzodioxanes

Functionalization of 1,4-Benzodioxane Derivatives

The TSI Journals PDF highlights methods to synthesize 1,4-benzodioxanes from catechol derivatives. Adapting this approach, 2,3-dihydroxypyridine-1-oxide can be condensed with formaldehyde under acidic conditions to directly yield the target compound.

Reaction Scheme :

2,3-Dihydroxypyridine-1-oxide+HCHOH2SO4Benzodioxino[2,3-c]pyridine 2-oxide\text{2,3-Dihydroxypyridine-1-oxide} + \text{HCHO} \xrightarrow{\text{H}2\text{SO}4} \text{Benzodioxino[2,3-c]pyridine 2-oxide}

Critical Parameters :

  • Molar Ratio : 1:2 (dihydroxypyridine:formaldehyde) for complete ring closure.

  • Temperature : 70–90°C to balance reaction rate and product stability.

Mechanistic Insights and Byproduct Management

Competing Reactions

  • Over-Oxidation : Prolonged exposure to H₂O₂ may lead to further oxidation of the pyridine ring, necessitating strict control of reaction time.

  • Polymerization : Excess formaldehyde can induce polymerization of intermediates, mitigated by incremental addition and temperature moderation.

Purification Strategies

  • Crystallization : The final product is isolated via evaporation under reduced pressure, followed by recrystallization from ethanol/water mixtures.

  • Chromatography : Silica gel chromatography resolves regioisomers or partially cyclized byproducts.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (Estimated)
Oxidation-Cyclization High regioselectivity; scalableMulti-step synthesis; sensitive intermediates40–55%
Borsche-Berkhout One-pot reaction; minimal purificationRequires dihydroxy precursor; acid corrosion50–65%

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [1,4]Benzodioxino[2,3-c]pyridine 2-oxide and its derivatives?

  • Methodological Answer : Synthesis of such heterocyclic compounds often involves multi-step reactions, including cyclization and oxidation. For example, describes an improved process for synthesizing structurally related thieno[2,3-c]pyridine derivatives using morpholinyl and piperazinyl substituents. Key steps include optimizing reaction conditions (e.g., solvent selection, temperature control) and purification via column chromatography. Researchers can adapt similar protocols by substituting precursors or adjusting oxidation steps (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) to generate the 2-oxide moiety .

Q. What safety precautions are necessary when handling [1,4]Benzodioxino[2,3-c]pyridine 2-oxide in laboratory settings?

  • Methodological Answer : Safety protocols for structurally similar compounds (e.g., 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine) emphasize avoiding inhalation, skin contact, and environmental release. Work should be conducted in a fume hood with proper PPE (gloves, lab coat, goggles). Storage requires airtight containers in dry, ventilated areas to prevent degradation. Emergency measures include immediate rinsing with water for skin/eye exposure and medical consultation for persistent symptoms .

Q. What are the stability considerations for storing [1,4]Benzodioxino[2,3-c]pyridine 2-oxide under laboratory conditions?

  • Methodological Answer : Stability is influenced by moisture, light, and temperature. recommends storing derivatives in sealed containers under inert gas (e.g., nitrogen) at 2–8°C. Regular stability testing via techniques like HPLC or TLC can monitor degradation. Avoid exposure to oxidizing agents or strong acids/bases to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers address challenges in impurity profiling of [1,4]Benzodioxino[2,3-c]pyridine 2-oxide during pharmaceutical synthesis?

  • Methodological Answer : Impurity analysis for related compounds (e.g., pyrazino-pyrido-benzazepine derivatives) employs HPLC with UV/vis or MS detection. and highlight the importance of identifying impurities like oxidation byproducts or unreacted intermediates. For structural elucidation, combine NMR (1H/13C), IR, and high-resolution mass spectrometry. Method validation should include specificity, linearity, and detection limits per ICH guidelines .

Q. What analytical techniques are most effective for characterizing the structural integrity of [1,4]Benzodioxino[2,3-c]pyridine 2-oxide derivatives?

  • Methodological Answer : demonstrates the use of IR spectroscopy (e.g., C=O and C=N stretches) and 1H NMR (chemical shifts for aromatic protons and substituents) for structural confirmation. Elemental analysis (C, H, N) ensures purity, while X-ray crystallography resolves stereochemistry. Advanced techniques like 2D NMR (COSY, NOESY) or computational modeling (DFT) can address ambiguities in complex derivatives .

Q. How can reaction conditions be optimized to improve the yield of [1,4]Benzodioxino[2,3-c]pyridine 2-oxide derivatives while minimizing side products?

  • Methodological Answer : ’s patent suggests optimizing parameters such as catalyst loading (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF vs. THF), and reaction time. Kinetic studies (e.g., in situ FTIR) can identify intermediate formation and guide adjustments. For oxidation steps, controlled addition of oxidizing agents and temperature gradients reduce over-oxidation. Design of Experiments (DoE) models (e.g., response surface methodology) systematically evaluate variable interactions .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields for similar syntheses (e.g., vs. generic protocols) may arise from differences in starting material purity or reaction scale. Researchers should replicate conditions precisely and validate results using orthogonal methods (e.g., LC-MS for purity, elemental analysis for stoichiometry).

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